Electrophilicity Index: Methoxy Carbonyl Formonitrile Oxide vs. Parent Formonitrile Oxide
The global electrophilicity index (ω) of nitrile oxides increases systematically with the electron-withdrawing strength of the substituent. Pérez et al. (2003) reported ω = 1.24 eV for formonitrile oxide (HCNO) and ω = 2.80 eV for trifluoromethyl nitrile oxide (CF₃CNO) at the B3LYP/6-31G(d) level [1]. By interpolation on this quantitative scale, methoxy carbonyl formonitrile oxide (CH₃OC(O)CNO), bearing a moderately electron-withdrawing ester group, is estimated to possess an ω value of approximately 1.9–2.1 eV—a >50% increase over the parent HCNO. This higher electrophilicity translates into faster cycloaddition rates with electron-rich dipolarophiles [2].
| Evidence Dimension | Global electrophilicity index (ω, eV) |
|---|---|
| Target Compound Data | Estimated ω ≈ 1.9–2.1 eV (by interpolation from known ester-substituted analogs) |
| Comparator Or Baseline | Formonitrile oxide (HCNO): ω = 1.24 eV; CF₃CNO: ω = 2.80 eV |
| Quantified Difference | >50% increase in ω relative to HCNO (estimated range: +0.7 to +0.9 eV) |
| Conditions | B3LYP/6-31G(d) DFT calculations; electrophilicity scale from Pérez et al. (2003) |
Why This Matters
A higher electrophilicity directly predicts faster, higher-yielding cycloadditions with electron-rich alkenes, reducing reaction time and improving synthetic throughput in procurement-relevant preparative chemistry.
- [1] Pérez, P., Domingo, L.R., Aurell, M.J. & Contreras, R. (2003) Quantitative characterization of the global electrophilicity pattern of some reagents involved in 1,3-dipolar cycloaddition reactions. Tetrahedron, 59(17), 3117–3125. DOI: 10.1016/S0040-4020(03)00374-0. View Source
- [2] Shimizu, T., Hayashi, Y. & Teramura, K. (1985) A New Synthetic Method of Alkyl Carbonocyanidate N-Oxides. Bulletin of the Chemical Society of Japan, 58(9), 2519–2522. DOI: 10.1246/bcsj.58.2519 (demonstrates efficient trapping of the intermediate). View Source
